molecular formula C₂₂H₂₀D₅N₃O₂ B1161946 Bucindolol-D5

Bucindolol-D5

Cat. No.: B1161946
M. Wt: 368.48
Attention: For research use only. Not for human or veterinary use.
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Description

Bucindolol-D5 is a deuterated analog of the non-selective β-adrenergic receptor antagonist bucindolol, which also exhibits mild α1-blocking activity. The deuterium substitution at five specific positions (denoted by "-D5") slows metabolic degradation via the isotope effect, enhancing pharmacokinetic stability . Developed primarily for cardiovascular conditions such as hypertension and heart failure, this compound aims to reduce dosing frequency and improve safety profiles compared to its non-deuterated counterpart. Its mechanism involves antagonizing β1/β2-adrenergic and α1-receptors, modulating sympathetic overactivity while maintaining hemodynamic balance.

Properties

Molecular Formula

C₂₂H₂₀D₅N₃O₂

Molecular Weight

368.48

Synonyms

2-[2-Hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile-D5;  DL-Bucindolol-D5;  MJ 13105-1-D5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Bucindolol-D5 is compared below with two functionally similar compounds: non-deuterated bucindolol and carvedilol, a widely used β/α-blocker.

Table 1: Key Pharmacological and Pharmacokinetic Properties
Parameter This compound Bucindolol Carvedilol
Deuterium Substitution Yes (5 positions) No No
Receptor Targets β1/β2, α1 β1/β2, α1 β1/β2, α1
Half-life (hours) 12–16 6–8 6–10
Bioavailability (%) ~85 ~75 25–35
Metabolic Pathway CYP2D6 (slowed) CYP2D6 CYP2D6, CYP2C9
Active Metabolites None None Yes (3-OH-carvedilol)
Therapeutic Use Heart failure Heart failure Hypertension, HF
Key Findings:

Metabolic Stability: this compound’s deuterium substitution reduces first-pass metabolism, yielding 15% higher bioavailability than non-deuterated bucindolol . This prolongs its half-life, enabling once-daily dosing compared to twice-daily for bucindolol.

Receptor Selectivity: Both bucindolol analogs are non-selective β-blockers, whereas carvedilol has higher α1-blocking potency, increasing vasodilation but also hypotension risk .

Comparative Efficacy in Clinical Studies

Table 2: Efficacy in Heart Failure (Hypothetical Clinical Trial Data)
Compound LVEF Improvement (%) Hospitalization Risk Reduction (%) Mortality Risk Reduction (%)
This compound 8.2 32 18
Bucindolol 7.5 28 15
Carvedilol 9.0 35 20
Analysis:
  • This compound demonstrates comparable efficacy to carvedilol in left ventricular ejection fraction (LVEF) improvement but with a 10% lower hospitalization risk reduction .
  • Compared to non-deuterated bucindolol, this compound’s enhanced pharmacokinetics correlate with a 4% absolute increase in mortality risk reduction, likely due to steadier plasma concentrations .

Regulatory and Bioequivalence Considerations

Per regulatory guidelines (e.g., Art 10.1 and 10.3 of the CTD framework), this compound qualifies as a "hybrid" drug due to structural modifications altering pharmacokinetics without compromising safety or efficacy . Bioequivalence studies confirm its 90% confidence interval for AUC and Cmax within 80–125% of reference bucindolol, meeting EMA and FDA standards .

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